METHYL N-[(ADAMANTAN-1-YL)METHYL]CARBAMATE
CAS No.:
Cat. No.: VC10155858
Molecular Formula: C13H21NO2
Molecular Weight: 223.31 g/mol
* For research use only. Not for human or veterinary use.
![METHYL N-[(ADAMANTAN-1-YL)METHYL]CARBAMATE -](/images/structure/VC10155858.png)
Specification
Molecular Formula | C13H21NO2 |
---|---|
Molecular Weight | 223.31 g/mol |
IUPAC Name | methyl N-(1-adamantylmethyl)carbamate |
Standard InChI | InChI=1S/C13H21NO2/c1-16-12(15)14-8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H,14,15) |
Standard InChI Key | FXADKFCOMRXOSI-UHFFFAOYSA-N |
SMILES | COC(=O)NCC12CC3CC(C1)CC(C3)C2 |
Canonical SMILES | COC(=O)NCC12CC3CC(C1)CC(C3)C2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name for this compound is methyl N-(1-adamantylmethyl)carbamate, reflecting its adamantane core substituted with a methylcarbamate group . The adamantane moiety consists of three fused cyclohexane rings in a chair conformation, creating a rigid, diamondoid structure. The carbamate functional group () is attached via a methylene bridge () to the bridgehead carbon of the adamantane skeleton. This configuration imposes significant steric hindrance, influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 223.31 g/mol | |
XLogP3-AA | 2.8 | |
Hydrogen Bond Donors | 1 | |
Rotatable Bonds | 3 | |
Topological Polar Surface | 41.1 Ų |
Synthesis and Reaction Pathways
Carbamate Formation via Acylation
A common route involves reacting 1-adamantanemethylamine with methyl chloroformate in the presence of a base such as triethylamine. This one-step procedure proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride . The reaction is typically conducted in dichloromethane at 0–25°C, yielding the carbamate after aqueous workup and purification by column chromatography .
Table 2: Synthetic Conditions and Yields
Reactants | Conditions | Yield | Reference |
---|---|---|---|
1-Adamantanemethylamine + Methyl chloroformate | , 0°C, 3 h | 68–75% | |
Adamantane carbamate + | Toluene, reflux, 2 h | 82% (iminium) |
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound manifests as an off-white to white solid with a melting point of 117–121°C and a predicted boiling point of at 760 Torr . Its thermal resilience aligns with adamantane’s high decomposition temperature (), though the carbamate group introduces susceptibility to hydrolysis under acidic or basic conditions. Differential scanning calorimetry (DSC) of analogous compounds reveals endothermic peaks corresponding to melting and exothermic events from decomposition .
Solubility and Partitioning
Predicted solubility parameters indicate limited aqueous solubility (), favoring apolar solvents such as dichloromethane or toluene . This hydrophobicity enhances membrane permeability, a desirable trait in prodrug design. Experimental solubility data remain sparse, but computational models suggest moderate solubility in ethanol () and poor solubility in hexane () .
Structural and Electronic Analysis
Computational Modeling Insights
Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 6.3 eV, indicative of moderate electronic stability. The carbamate group’s carbonyl oxygen () exhibits a partial negative charge (), while the adjacent nitrogen carries a partial positive charge (), facilitating hydrogen bonding . Molecular dynamics simulations predict a solvation free energy of in water, corroborating its hydrophobic nature .
Spectroscopic Signatures
Applications and Biological Relevance
Pharmaceutical Intermediates
The adamantane group’s lipid solubility and metabolic stability make this carbamate a candidate for antiviral and antiparkinsonian agents. Derivatives have shown inhibitory activity against influenza A (IC 0.2–5 μM) and NMDA receptors, though specific data for this compound are pending .
Polymer Science
Incorporation into polyurethanes enhances thermal stability, with glass transition temperatures () increasing by 20–40°C compared to conventional carbamates. The rigid adamantane core reduces chain mobility, improving mechanical strength .
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